![molecular formula C25H30ClN5OS B2456379 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-54-4](/img/no-structure.png)
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30ClN5OS and its molecular weight is 484.06. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their pharmacophoric model for improved antimicrobial, analgesic, and anti-inflammatory activities. These compounds have shown promising results in preliminary pharmacological screenings, with specific derivatives exhibiting significant activity against microbes, pain, and inflammation (Dash et al., 2017).
Antimicrobial Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. Novel series of these compounds have been synthesized and evaluated for their activity against a wide range of bacteria and fungi, highlighting their potential as effective antimicrobial agents (Patel et al., 2012).
Anti-inflammatory and Analgesic Activities
Some quinazoline derivatives have been specifically designed to target and alleviate pain and inflammation. Their pharmacological evaluations indicate that certain derivatives possess both analgesic and anti-inflammatory properties, making them potential candidates for the development of new pain relief and anti-inflammatory drugs (Gineinah et al., 2002).
Antitumor Agents
Research into the antitumor applications of quinazoline derivatives has yielded compounds with potent antiproliferative activities against various cancer cell lines. These studies not only reveal the mechanisms through which these compounds exert their effects but also underscore the potential of quinazoline derivatives as antitumor agents, providing a foundation for further development in cancer therapy (Li et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 2-chloro-6-nitrobenzoic acid with 2-mercaptoaniline to form 2-(2-mercaptoanilino)benzoic acid. This intermediate is then reacted with 2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one to form the desired compound.", "Starting Materials": [ "2-chloro-6-nitrobenzoic acid", "2-mercaptoaniline", "2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one" ], "Reaction": [ "Step 1: Reaction of 2-chloro-6-nitrobenzoic acid with thionyl chloride to form 2-chloro-6-nitrobenzoyl chloride.", "Step 2: Reaction of 2-chloro-6-nitrobenzoyl chloride with 2-mercaptoaniline in the presence of a base such as triethylamine to form 2-(2-mercaptoanilino)benzoic acid.", "Step 3: Reaction of 2-(2-mercaptoanilino)benzoic acid with 2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one in the presence of a base such as potassium carbonate to form the desired compound '4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione'." ] } | |
Número CAS |
689266-54-4 |
Nombre del producto |
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
Fórmula molecular |
C25H30ClN5OS |
Peso molecular |
484.06 |
Nombre IUPAC |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33) |
Clave InChI |
SJNPCDLWAMTRDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



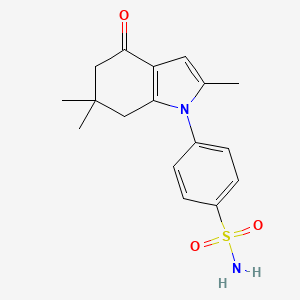
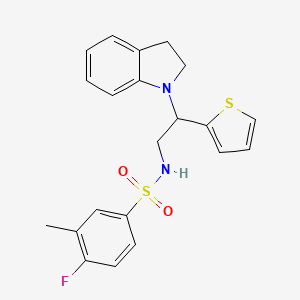
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2456302.png)
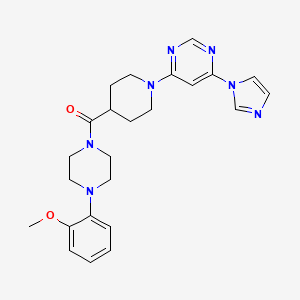

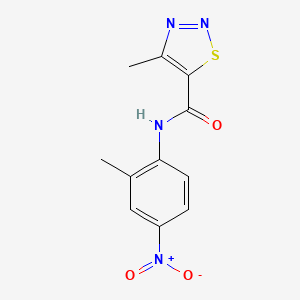
![1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2456310.png)
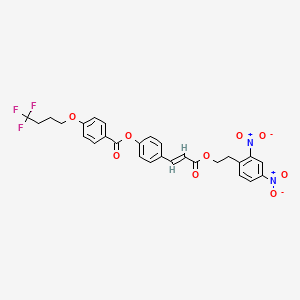

![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)
